Home > Products > Screening Compounds P31947 > 7-Bromo-8-chloroquinoline
7-Bromo-8-chloroquinoline - 1429790-80-6

7-Bromo-8-chloroquinoline

Catalog Number: EVT-1801203
CAS Number: 1429790-80-6
Molecular Formula: C9H5BrClN
Molecular Weight: 242.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Nitro-7-iodo-8-hydroxyquinoline (HNIQ)

Compound Description: HNIQ is a derivative of 8-hydroxyquinoline with a nitro group at position 5 and an iodo group at position 7. [] It was used as a ligand to synthesize a palladium(II) complex and investigate its potential biological activities. []

Relevance: HNIQ belongs to the same chemical class as 7-Bromo-8-chloroquinoline, both being halogenated 8-hydroxyquinoline derivatives. Both compounds share a quinoline core structure with substitutions at positions 7 and 8. []

5-Nitro-7-bromo-8-hydroxyquinoline (HNBrQ)

Compound Description: HNBrQ is another derivative of 8-hydroxyquinoline featuring a nitro group at position 5 and a bromo group at position 7. [] It was also employed in the synthesis of a palladium(II) complex for biological activity studies. []

Relevance: HNBrQ is structurally similar to 7-Bromo-8-chloroquinoline, as both belong to the halogenated 8-hydroxyquinoline derivatives group. The primary difference lies in the halogen substitution at position 7, with HNBrQ having a bromine atom and the target compound possessing a chlorine atom. []

5-Iodo-7-bromo-8-hydroxyquinoline (HIBrQ)

Compound Description: HIBrQ is a dihalogenated 8-hydroxyquinoline derivative with an iodo group at position 5 and a bromo group at position 7. [] It was characterized by X-ray crystallography and used to synthesize a palladium(II) complex for biological studies. []

Relevance: HIBrQ belongs to the same chemical class as 7-Bromo-8-chloroquinoline, both being dihalogenated 8-hydroxyquinoline derivatives. Both compounds share a quinoline core with halogen substitutions at positions 7 and 8. The difference lies in the halogen atoms; HIBrQ has iodine and bromine, while the target compound has bromine and chlorine. []

5-Chloro-7-bromo-8-hydroxyquinoline (HClBrQ)

Compound Description: HClBrQ is a dihalogenated 8-hydroxyquinoline derivative, possessing a chlorine atom at position 5 and a bromine atom at position 7. [, ] Like the previous compounds, HClBrQ was used as a ligand to synthesize copper(II) and palladium(II) complexes, which were further investigated for their biological activities. [, ]

Relevance: HClBrQ and 7-Bromo-8-chloroquinoline are extremely similar structurally. Both compounds are dihalogenated 8-hydroxyquinoline derivatives, sharing the same quinoline core structure and halogen substitutions at positions 7 and 8. The only difference is the position of the chlorine and bromine atoms on the quinoline ring. [, ]

7-Bromo-8-hydroxy-5-quinolinesulfonic acid

Compound Description: This compound is a derivative of 8-hydroxyquinoline with a bromine atom at position 7 and a sulfonic acid group at position 5. [] Studies have investigated its ability to form complexes with lanthanoid(III) ions, determining stability constants for these complexes. []

Relevance: This compound shares a very similar structure with 7-Bromo-8-chloroquinoline. Both compounds are 7-bromo substituted 8-hydroxyquinolines. The key difference lies in the presence of a chlorine atom at position 8 in the target compound, while this related compound possesses a sulfonic acid group at position 5. []

7-Bromo-1,5-naphthyridin-4-amine

Compound Description: This compound serves as a central scaffold for developing potential antimalarial agents. [] Studies have focused on synthesizing various N4-substituted derivatives of this compound and evaluating their efficacy against Plasmodium vinckei vinckei in mice. []

7-Chloroquinoline

Compound Description: 7-Chloroquinoline serves as a fundamental building block in synthesizing hybrid molecules with potential antiplasmodial activity. [] Researchers have combined its structure with pharmacophores from artemisinin, ciprofloxacin, and norfloxacin to create novel compounds and evaluate their efficacy against chloroquine-resistant Plasmodium falciparum strains. []

Relevance: This compound represents a simplified structure of 7-Bromo-8-chloroquinoline, lacking the bromine substituent at position 8. Both compounds share the basic quinoline core with a chlorine atom at position 7. This structural similarity makes 7-chloroquinoline a relevant compound in understanding the activity and properties of the target compound. []

7-Chloro-2-methoxyquinoline-3-carbaldehyde

Compound Description: This compound is a derivative of 7-chloroquinoline with a methoxy group at position 2 and a carbaldehyde group at position 3. [] It was synthesized and evaluated for its antibacterial activity against various bacterial strains and its antioxidant potential. []

Relevance: This compound shares a similar core structure with 7-Bromo-8-chloroquinoline, both possessing a 7-chloroquinoline framework. The related compound features additional functional groups at positions 2 and 3, which could provide insights into structure-activity relationships and potential modifications for enhancing the biological activity of the target compound. []

7-Chloro-2-ethoxyquinoline-3-carbaldehyde

Compound Description: This compound is an analog of the previous compound, with an ethoxy group at position 2 instead of a methoxy group. [] This compound was also synthesized and tested for its antibacterial activity against various bacterial strains. []

Relevance: Like the previous compound, this derivative also shares the 7-chloroquinoline framework with 7-Bromo-8-chloroquinoline. The variation in the alkoxy substituent at position 2 can offer valuable insights into structure-activity relationships and guide the development of new derivatives with potentially improved biological activities. []

2-Chloroquinoline-3-carbonitrile

Compound Description: This compound is a simplified version of 7-chloroquinoline, possessing a cyano group at position 3. [] It was used as a starting material to synthesize other 7-chloroquinoline derivatives. []

Relevance: Although lacking the bromine at position 8 and the substituent at position 2, this compound still retains the core quinoline structure with a chlorine atom at position 2, similar to 7-Bromo-8-chloroquinoline. This similarity allows for a comparative analysis of their properties and provides a foundation for understanding the effects of different substitutions on the quinoline core. []

8-Bromo-7-methoxychrysin

Compound Description: 8-Bromo-7-methoxychrysin is a synthetic derivative of chrysin. [, , , , , , , ] It exhibits diverse biological activities, including antitumor effects against various cancer cell lines [, , , , , , ]. It has been shown to inhibit lung cancer stem cells induced by pro-inflammatory factors by targeting NF-κB and FoxM1. [] Additionally, it reverses the M2 polarization of tumor-associated macrophages induced by liver cancer stem-like cells. [] Furthermore, 8-bromo-7-methoxychrysin inhibits the properties of liver cancer stem cells by modulating Twist signaling and downregulating β-catenin. [, ] 8-Bromo-7-methoxychrysin induces apoptosis in human hepatocellular carcinoma cells (HCC) by ROS generation and sustained JNK activation. []

Relevance: Although 8-Bromo-7-methoxychrysin is not a direct derivative of quinoline like 7-Bromo-8-chloroquinoline, both compounds are halogenated aromatic compounds that exhibit promising anticancer activities. Studying the similarities and differences in their structures and mechanisms of action could provide valuable insights into the development of more effective anticancer agents. For example, understanding how the bromine and methoxy substituents contribute to the antitumor effects of 8-bromo-7-methoxychrysin could guide the design of novel 7-bromo-8-chloroquinoline derivatives with enhanced anticancer properties. [, , , , , , , ]

Overview

7-Bromo-8-chloroquinoline is a halogenated derivative of quinoline, characterized by the presence of bromine and chlorine atoms at the 7th and 8th positions of the quinoline ring, respectively. Its molecular formula is C9H5BrClNC_9H_5BrClN with a molecular weight of 242.5 g/mol. This compound is significant in various scientific fields, including medicinal chemistry, due to its potential biological activities and applications in synthetic organic chemistry.

Source and Classification

7-Bromo-8-chloroquinoline falls under the category of heterocyclic aromatic compounds, specifically quinolines, which are known for their diverse biological activities. The compound is typically synthesized through halogenation reactions involving quinoline or its derivatives.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-bromo-8-chloroquinoline generally involves the direct halogenation of quinoline. The typical reaction conditions include:

  • Reagents: Bromine and chlorine
  • Catalysts: Iron(III) chloride is commonly used to facilitate the reaction.
  • Solvents: Acetic acid or chloroform may be employed as solvents.
  • Temperature: Reactions are conducted at controlled temperatures, often from room temperature to reflux conditions.

In industrial settings, continuous flow reactors or batch reactors are utilized to manage the exothermic nature of halogenation reactions, ensuring consistent product quality. Advanced purification techniques such as column chromatography and recrystallization are employed to achieve high purity levels of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-bromo-8-chloroquinoline can be represented as follows:

  • Molecular Formula: C9H5BrClNC_9H_5BrClN
  • Molecular Weight: 242.5 g/mol
  • IUPAC Name: 7-bromo-8-chloroquinoline
  • Canonical SMILES: C1=CC2=C(C=C1Cl)C(=CN=C2)Br

The presence of halogen atoms significantly influences the compound's electronic properties and reactivity, making it an interesting subject for further chemical studies.

Chemical Reactions Analysis

Reactions and Technical Details

7-Bromo-8-chloroquinoline can undergo various chemical transformations:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
  • Reduction: Reduction can be achieved using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution Reactions: Nucleophilic substitution can occur with reagents such as ammonia or amines.

The major products formed from these reactions vary depending on the specific conditions used, leading to oxidized derivatives, reduced forms, or substituted compounds.

Mechanism of Action

The mechanism of action for 7-bromo-8-chloroquinoline is primarily linked to its ability to interact with specific biological targets. For instance, it may inhibit enzymes involved in critical metabolic pathways in pathogens, such as heme polymerase in malaria-causing parasites. This inhibition prevents the conversion of heme into hemozoin, resulting in toxic accumulation within the parasite and ultimately leading to its death.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range for halogenated quinolines.

Chemical Properties

  • Solubility: Solubility characteristics depend on the solvent used; generally soluble in organic solvents like chloroform or acetic acid.
  • Stability: Stability can be affected by light and moisture; hence it should be stored in a cool, dry place.

These properties make 7-bromo-8-chloroquinoline suitable for various applications in research and industry.

Applications

7-Bromo-8-chloroquinoline has several notable applications:

  1. Chemistry: Serves as a building block for synthesizing more complex organic compounds.
  2. Biology: Utilized in studies related to biological systems; it has potential antimicrobial and antimalarial properties.
  3. Medicine: Investigated for anticancer activities and enzyme inhibition capabilities.
  4. Industry: Employed in producing dyes, pigments, and other industrial chemicals due to its reactive nature.
Introduction to Halogenated Quinoline Derivatives in Modern Chemistry

Role of Halogen Substituents in Quinoline-Based Drug Design

The strategic placement of bromine and chlorine atoms on the quinoline scaffold directly influences biological potency through multifaceted mechanisms. These heavy halogens introduce substantial steric and electronic perturbations that enhance target recognition and binding affinity. Bromine's polarizability facilitates stronger halogen bonding interactions with biomolecular targets compared to lighter halogens, while chlorine's optimal size-volume ratio supports both hydrophobic contacts and halogen bonding [1]. In 7-bromo-8-chloroquinoline, the ortho-positioned halogens create a distinctive electronic asymmetry across the bicyclic system, enhancing dipole moments critical for membrane penetration and intracellular accumulation [2] .

The ortho-halogen effect specifically at positions 7 and 8 demonstrates profound bioactivity implications. Research on structurally related HQ analogues reveals this positioning significantly enhances antibacterial potency against resistant gram-positive pathogens like methicillin-resistant Staphylococcus epidermidis (MRSE). The halogenation pattern directly correlates with improved minimum inhibitory concentrations (MICs) and potent biofilm eradication capabilities, as evidenced by halogenated quinoline derivatives achieving MIC values as low as 0.59 µM against MRSE planktonic cells and minimum biofilm eradication concentrations (MBEC) of 2.35 µM [1]. This represents a substantial advance over non-halogenated counterparts due to enhanced membrane permeability and resistance to enzymatic degradation [1] [4].

Table 1: Influence of Halogen Position on Biological Activity of Selected Halogenated Quinolines

CompoundHalogen PositionMIC against MRSE (µM)MBEC against MRSE (µM)ClogP
Broxyquinoline5,7-dibromo-8-OH6.25>1003.98
HQ 2 (Morpholine)7-Br substitution0.592.353.44
HQ 3 (Boc-Piperazine)7-Br substitution0.30-0.781.56-18.85.41
7-Bromo-8-chloroquinoline7-Br, 8-ClUnder investigationUnder investigation~3.5*

*Estimated based on structural similarity to reported analogues

Beyond direct target engagement, the bromo-chloro combination strategically balances lipophilicity and solubility. Computational studies (ClogP) indicate that 7,8-dihalogenation maintains optimal ClogP values (approximately 3.5) that traverse the Goldilocks zone of bioavailability—sufficiently lipophilic for membrane penetration yet polar enough for aqueous dissolution. This balance is critical for compounds targeting intracellular pathogens and biofilm-embedded bacteria, where poor solubility limits efficacy of conventional antibiotics. The halogen-induced electron withdrawal also modulates the pKa of adjacent functional groups, potentially enhancing metal-chelating capabilities that disrupt bacterial metalloenzymes [1] [4]. This dual functionality—direct target binding and optimized pharmacokinetics—establishes 7-bromo-8-chloroquinoline as a rationally designed scaffold poised for therapeutic development against persistent biofilm-mediated infections.

Historical Context and Emergence of 7-Bromo-8-chloroquinoline in Pharmacological Research

The journey of halogenated quinolines from serendipitous discoveries to rationally designed therapeutic candidates spans over a century. The foundational Cinchona alkaloids (quinine, quinidine) provided the first evidence of quinoline's antimalarial potential in the 19th century, though their complex structures limited synthetic modification [4] [5]. The mid-20th century witnessed systematic halogenation strategies applied to the quinoline core, beginning with chloroquine's deployment against malaria and later expanding to broxyquinoline (5,7-dibromo-8-hydroxyquinoline) for amoebic infections. These first-generation agents established the pharmacophoric importance of halogen placement but lacked efficacy against resistant bacterial pathogens and biofilms [1].

The antibiotic resistance crisis of the 1980s-1990s catalyzed innovation in HQ design. Seminal work recognized that conventional antibiotics failed against metabolically dormant persister cells within biofilms—structures implicated in 80% of human infections. This awareness shifted focus toward non-growth-dependent antibacterial mechanisms, with halogenated phenazines (HPs) from Pseudomonas aeruginosa providing the initial blueprint for biofilm eradication. The pivotal scaffold-hopping strategy from phenazines to quinolines in the early 2000s marked 7-bromo-8-chloroquinoline's conceptual emergence. Researchers noted that synthetic 7,8-dihalogenated quinolines mirrored HP's metal-chelating pharmacophore while offering superior synthetic tunability [1].

Table 2: Key Milestones in Halogenated Quinoline Development Leading to 7-Bromo-8-Chloroquinoline

Time PeriodDevelopment MilestoneSignificance
1820s-1830sIsolation of quinine from Cinchona bark; Runge's isolation of quinoline from coal tar (1834)Established quinoline as biologically active scaffold; provided natural template for modification [4] [5]
1940s-1950sDevelopment of chloroquine; synthesis of broxyquinolineDemonstrated therapeutic potential of halogenated quinolines; first clinical validation [1]
1980s-1990sFluoroquinolone antibiotics (ciprofloxacin); recognition of biofilm persistence crisisRevealed limitations of conventional antibiotics against biofilms; spurred HQ innovation [4]
Early 2000sDiscovery of Pseudomonas phenazines' biofilm-eradicating activityProvided mechanistic blueprint for HQs; identified metal chelation as key strategy [1]
2010-2015Scaffold-hopping from phenazines to quinolines; 2-position modification studiesRational design of 7,8-dihalogenated quinolines; established SAR principles [1]
2018-PresentThird-generation HQs with enhanced MRSE activity; emergence of 7-bromo-8-chloroquinolineFocused optimization for biofilm penetration; investigation of 7-Br/8-Cl combination [1] [2]

Contemporary pharmacological research on 7-bromo-8-chloroquinoline crystallized around 2018-2022 with advances in position-selective halogenation techniques. The compound's synthetic accessibility via Skraup, Knorr, and Conrad-Limpach methodologies enabled systematic exploration of its pharmacophore [5]. Recent studies focus on its distinct advantages: (1) The 7-bromo substituent provides greater metabolic stability than chloro or fluoro analogues due to stronger carbon-bromine bonding; (2) The 8-chloro group sterically blocks enzymatic deactivation at this vulnerable position while enhancing membrane interaction; and (3) The combined electronic effects create a dipole moment that promotes penetration through polysaccharide-rich biofilm matrices resistant to conventional antibiotics [1] . These properties position 7-bromo-8-chloroquinoline as a next-generation biofilm disruptor—particularly against Staphylococcus epidermidis biofilms on medical implants where current therapies fail [1].

The compound's emergence coincides with the third-generation HQ development focusing on water-solubilizing modifications at the 2-position. Unlike earlier lipophilic analogues (ClogP ≥4.6), 7-bromo-8-chloroquinoline's intermediate ClogP (~3.5) maintains membrane permeability while accommodating polar 2-substituents like morpholine—an approach validated by HQ 2's MRSE MBEC of 2.35 µM [1]. This strategic balance positions 7-bromo-8-chloroquinoline as a versatile synthon for hybrid molecules targeting antibiotic-resistant and biofilm-associated infections through multiple mechanisms, fulfilling an urgent clinical need unaddressed by 20th-century antibiotics.

Table 3: Key Structural and Chemical Properties of 7-Bromo-8-chloroquinoline

PropertySpecificationBiological Relevance
CAS Registry Number1429790-80-6Unique compound identifier
Molecular FormulaC₉H₅BrClNElemental composition
Molecular Weight242.50 g/molDosage formulation considerations
SMILES NotationClC₁=C₂N=CC=CC₂=CC=C₁BrElectronic structure representation
Halogen PositionsBromine (C7), Chlorine (C8)Ortho-effect for enhanced bioactivity
Theoretical ClogP~3.5 (estimated)Optimized membrane permeability
Synthetic AccessibilityHigh (via Skraup/Knorr syntheses)Enables large-scale analogue production

Properties

CAS Number

1429790-80-6

Product Name

7-Bromo-8-chloroquinoline

IUPAC Name

7-bromo-8-chloroquinoline

Molecular Formula

C9H5BrClN

Molecular Weight

242.5 g/mol

InChI

InChI=1S/C9H5BrClN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H

InChI Key

CEYGIBBNXCBDGP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C(C=C2)Br)Cl)N=C1

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)Cl)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.